Product packaging for H-LYS-ALA-AMC HCL(Cat. No.:CAS No. 103404-62-2)

H-LYS-ALA-AMC HCL

Cat. No.: B012302
CAS No.: 103404-62-2
M. Wt: 410.9 g/mol
InChI Key: QVNOSBVSNUNYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure and Chemical Properties of H-Lys-Ala-AMC HCl (KA-AMC)

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4539529
Lys-Ala-AMC (H-Lys-Ala-AMC)94149-28-7
7-Amino-4-methylcoumarin (AMC)92249

Interactive Data Table (Example based on AMC spectroscopic data)

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
AMC (free)341-344440-441
AMC-amide (conjugated to peptide)~330~390

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27ClN4O4 B012302 H-LYS-ALA-AMC HCL CAS No. 103404-62-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOSBVSNUNYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585205
Record name Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-62-2
Record name Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Utilizing H Lys Ala Amc Hcl in Enzyme Assays

Principles of Protease Activity Assays Employing H-Lys-Ala-AMC HCl

The fundamental principle behind using this compound in protease assays is the change in fluorescence that occurs upon enzymatic cleavage. chemimpex.comchemimpex.comglpbio.com

Enzymatic Hydrolysis Mechanism and AMC Release

Proteases capable of recognizing and cleaving the Lys-Ala-AMC sequence hydrolyze the peptide bond between the alanine (B10760859) residue and the AMC molecule. evitachem.com The intact H-Lys-Ala-AMC substrate is weakly fluorescent. iris-biotech.de However, upon cleavage by a specific protease, the free AMC molecule is released into the solution. glpbio.comevitachem.com This liberated AMC is highly fluorescent when excited at a specific wavelength, typically around 340-380 nm, and emits fluorescence at a longer wavelength, around 440-460 nm. glpbio.comiris-biotech.defishersci.canih.govresearchgate.netiris-biotech.de This drastic increase in fluorescence intensity is directly proportional to the amount of AMC released, and thus, to the activity of the enzyme. glpbio.comiris-biotech.deiris-biotech.de This mechanism is pivotal for studying enzyme kinetics and inhibition. evitachem.com

Continuous Monitoring of Enzyme Activity via Fluorescence

One of the key advantages of using this compound is the ability to continuously monitor enzyme activity in real-time. chemimpex.comchemimpex.com By adding the substrate to a reaction mixture containing the enzyme and appropriate buffer, the increase in fluorescence can be measured over time using a spectrofluorometer or a fluorescence microplate reader. nih.govexplorationpub.com The rate of increase in fluorescence signal is directly related to the rate of substrate hydrolysis by the enzyme. This continuous monitoring allows for the determination of initial reaction rates, which are essential for kinetic analyses, such as determining Michaelis-Menten parameters (K_m and V_max) and studying enzyme inhibition. explorationpub.comnih.govnih.gov

Endpoint Assay Methodologies

In addition to continuous monitoring, this compound can also be used in endpoint assay methodologies. In this approach, the enzyme and substrate are incubated for a fixed period. nih.govnih.gov After the incubation time, the reaction is stopped by adding a reagent that inactivates the enzyme or alters the reaction conditions (e.g., by changing the pH or adding a protease inhibitor). nih.govnih.gov The amount of AMC released during the incubation period is then measured by reading the fluorescence intensity. nih.govnih.gov This method provides a snapshot of the enzyme activity over a specific time frame and is often used for screening purposes or when continuous monitoring is not feasible. nih.gov The fluorescence signal in endpoint assays is correlated to the enzyme activity. nih.gov

Optimization of Assay Conditions

To obtain accurate and reliable results when using this compound in enzyme assays, it is crucial to optimize the assay conditions. Factors such as buffer system, pH, and temperature can significantly influence enzyme activity. nih.govnovoprolabs.comuni.lumdpi.comresearchgate.netopenbiochemistryjournal.com

Buffer Systems and pH Considerations

The choice of buffer and pH is critical for optimal enzyme activity. Different proteases have different pH optima, and the buffer system should be selected to maintain a stable pH within the optimal range for the enzyme being studied. nih.govmdpi.comresearchgate.netopenbiochemistryjournal.com Common buffer systems used in protease assays include Tris-HCl, sodium phosphate, and sodium acetate, covering a range of pH values. nih.govmdpi.comresearchgate.netopenbiochemistryjournal.comwur.nlgoogle.com For example, Tris-HCl buffer is frequently used in the pH range of 7.5 to 9.0. researchgate.netnih.govmdpi.comresearchgate.netwur.nlgoogle.comnih.gov The optimal pH for a specific protease can be determined by assaying enzyme activity over a range of pH values using the chosen buffer system. nih.govmdpi.comresearchgate.netopenbiochemistryjournal.com Maintaining the correct pH ensures that the enzyme's active site is in the proper ionization state for substrate binding and catalysis. plos.org

Enzyme Concentration Titration

Enzyme concentration titration is performed to determine the optimal amount of enzyme to use in an assay researchgate.net. The initial reaction velocity should be directly proportional to the enzyme concentration, provided that the substrate is not limiting researchgate.net. By varying the enzyme concentration while keeping the substrate concentration constant (typically at a saturating level), researchers can identify a range where the reaction rate is linear with respect to enzyme concentration. This ensures that the measured activity is a true reflection of the enzyme amount and not limited by insufficient enzyme researchgate.net. Using an enzyme concentration within this linear range is essential for obtaining reliable and reproducible kinetic data.

Ionic Strength Effects

Ionic strength can influence enzyme activity by affecting the enzyme's conformation, substrate binding, and the ionization state of amino acid residues in the active site nih.gov. Studies on other enzymes and substrates have shown that changes in salt concentration (which affects ionic strength) can impact kinetic parameters such as Km and kcat nih.govnih.gov. For example, one study observed that increasing NaCl concentration led to a higher Km and kcat for a different substrate with a specific enzyme, suggesting that ionic interactions play a role in substrate recognition and turnover nih.gov.

When using this compound, it is important to consider the ionic strength of the assay buffer and its potential effects on the enzyme's activity nih.gov. The hydrochloride salt form of this compound itself contributes to the ionic strength of the solution chemimpex.com. Researchers may investigate the effect of varying salt concentrations (e.g., NaCl or KCl) on the enzyme activity with this compound to determine the optimal ionic strength for the assay and to understand the role of electrostatic interactions in the enzyme-substrate binding or catalysis nih.gov.

Data Analysis and Kinetic Parameter Determination

Analyzing the data obtained from enzyme assays with this compound involves converting the fluorescence readings into reaction velocities and then using appropriate kinetic models to determine key parameters nih.govubiqbio.com.

Michaelis-Menten Kinetics

Enzyme kinetic data obtained using varying substrate concentrations are commonly analyzed using the Michaelis-Menten model nih.govnih.gov. This model describes the relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) nih.gov. The Michaelis-Menten equation is typically represented as:

v₀ = (Vmax * [S]) / (Km + [S]) nih.gov

where Vmax is the maximum reaction velocity achieved at saturating substrate concentrations, and Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax nih.gov. Plotting v₀ against [S] yields a hyperbolic curve nih.gov.

Calculation of Vmax and Km

Vmax and Km values can be determined by fitting the experimental initial velocity data obtained at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis nih.govubiqbio.comcapes.gov.br. Software programs are commonly used for this purpose nih.govubiqbio.com. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can be used, although non-linear regression is generally preferred as it provides more accurate estimates of kinetic parameters nih.gov.

For example, a study investigating a different AMC substrate with an enzyme reported a Km of 8.9 µmol/L and a kcat of 0.034/s in a low-salt buffer nih.gov. In a higher salt buffer, the same study found a Km of 31 µmol/L and a kcat of 0.18/s, demonstrating the impact of ionic strength on these parameters nih.gov. Another study using Lys-Ala-AMC with a specific peptidase estimated kinetic parameters from Lineweaver-Burk plots, although specific Vmax and Km values for Lys-Ala-AMC were not explicitly presented, highlighting that kinetic parameters are enzyme-dependent nih.gov.

While specific Vmax and Km values for this compound with various enzymes are enzyme-specific and would be determined experimentally, the methodologies for their calculation using saturation kinetics data are well-established nih.govubiqbio.comcapes.gov.br.

Here is an example of how kinetic data might be presented, based on the format seen in research, assuming hypothetical values for an enzyme acting on this compound:

[Substrate] (µM)Initial Velocity (RFU/min)
150
5200
10350
25600
50800
100950
2001000

Note: This is a hypothetical data table for illustrative purposes only.

Determining Catalytic Efficiency (kcat/Km)

Catalytic efficiency, represented by the parameter kcat/Km (also known as the specificity constant), is a measure of how efficiently an enzyme converts substrate into product nih.govcapes.gov.br. It takes into account both the enzyme's catalytic rate (kcat) and its affinity for the substrate (Km) nih.govcapes.gov.br. A higher kcat/Km value indicates greater catalytic efficiency.

The kcat (turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate ubiqbio.com. It is calculated from Vmax and the enzyme concentration:

kcat = Vmax / [E] ubiqbio.com

where [E] is the total enzyme concentration capes.gov.br.

Once Km and kcat are determined, the catalytic efficiency (kcat/Km) can be calculated nih.govcapes.gov.br. This parameter is particularly useful for comparing the efficiency of an enzyme with different substrates or for comparing the efficiency of different enzymes with the same substrate nih.govnih.gov. For instance, in a study comparing different substrates for an enzyme, kcat/Km values were used to demonstrate substrate preferences nih.gov. A higher kcat/Km value for a particular substrate indicated that the enzyme was more efficient at cleaving that substrate nih.gov. When saturation cannot be achieved experimentally, kcat/Km can be determined under pseudo-first-order conditions where [S] << Km, by calculating the slope of a plot of Ln[St/S0] versus time and dividing by the total enzyme concentration capes.gov.br.

Standard Curves for AMC Quantification

Quantifying the amount of AMC released during an enzyme assay requires the generation of a standard curve. An AMC standard curve is created by measuring the fluorescence intensity of known concentrations of free 7-amino-4-methylcoumarin (B1665955) (AMC) under the same assay conditions (buffer, volume, plate type, excitation/emission wavelengths) used for the enzyme reactions. nih.govgoogle.comsigmaaldrich.comnih.govbiorxiv.org

A typical procedure involves preparing a series of dilutions of a known stock solution of free AMC in the assay buffer. sigmaaldrich.com These dilutions cover a range of concentrations relevant to the expected amount of AMC released during the enzymatic reaction. nih.govsigmaaldrich.comnih.gov The fluorescence of each dilution is measured, and the fluorescence intensity is plotted against the corresponding AMC concentration. nih.govgoogle.comsigmaaldrich.com This generates a standard curve, which is typically linear within a certain concentration range. nih.gov

Example Data for an AMC Standard Curve:

AMC Concentration (µM)Relative Fluorescence Units (RFU)
0Background Fluorescence
0.04Low RFU
0.16Increasing RFU
0.625Increasing RFU
2.5Increasing RFU
12.5High RFU

Note: This table is illustrative and typical values would depend on the specific instrument and assay conditions.

By comparing the fluorescence intensity of the enzyme assay samples to the standard curve, the concentration or amount of AMC released can be determined, allowing for the calculation of enzyme activity. nih.govgoogle.combiorxiv.org It is important to generate an AMC standard curve for each experiment to account for variations in instrument sensitivity and assay conditions. biorxiv.org The type of microplate used can also affect the measured fluorescence of free AMC, highlighting the importance of consistency. nih.gov

High-Throughput Screening (HTS) Applications

This compound is well-suited for High-Throughput Screening (HTS) applications due to the sensitivity and quantitative nature of the fluorescent readout upon cleavage. wikipedia.orgbmglabtech.comresearchgate.net HTS allows for the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators. chemimpex.comnih.govselvita.comchicagobiomedicalconsortium.org

Microplate-Based Assay Formats

HTS assays using this compound are typically performed in multi-well microplates, commonly 96-, 384-, or 1536-well formats. nih.govbmglabtech.comnih.govnih.gov The miniaturization offered by these formats reduces reagent consumption and increases the number of samples that can be processed simultaneously. thermofisher.combmglabtech.com Black microplates are often preferred for fluorescence assays to minimize light scattering and reduce background fluorescence. nih.govnih.govexplorationpub.com

The assay setup in a microplate format involves dispensing the assay buffer, enzyme, and this compound substrate into the wells. glpbio.comexplorationpub.com Test compounds are also added to the wells, and the reaction is incubated. explorationpub.com The fluorescence generated by the released AMC is then measured at appropriate excitation and emission wavelengths using a microplate reader. nih.govmedchemexpress.comglpbio.comgoogle.comsigmaaldrich.combinghamton.edu The increase in fluorescence over time or at a specific endpoint is used to determine the effect of the test compounds on enzyme activity. google.comnih.gov

Z' Factor Determination for Assay Robustness

The Z' factor (or Z-prime factor) is a statistical parameter widely used in HTS to assess the quality and robustness of an assay. selvita.comwikipedia.orgchicagobiomedicalconsortium.orgcollaborativedrug.comnih.gov It provides a measure of the separation between the positive and negative control groups, taking into account both the signal dynamic range and the variability within each group. selvita.comwikipedia.orgcollaborativedrug.com A robust HTS assay should have a large separation between these controls to minimize the number of false positives and false negatives. selvita.comcollaborativedrug.com

The Z' factor is calculated using the means and standard deviations of the positive and negative controls. selvita.comwikipedia.orgcollaborativedrug.com In the context of an enzyme assay using this compound, the negative control typically represents the baseline fluorescence in the absence of enzyme activity (e.g., wells with substrate but no enzyme, or with an enzyme inhibitor), while the positive control represents the maximum enzyme activity (e.g., wells with enzyme and substrate but no inhibitor). selvita.comcollaborativedrug.com

The formula for the Z' factor is:

Where: = Standard deviation of the positive control = Standard deviation of the negative control = Mean of the positive control = Mean of the negative control

A Z' factor value between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS. selvita.comwikipedia.orgcollaborativedrug.com Values below 0.5 suggest a more marginal assay, and values close to or below 0 indicate that the assay has a very narrow window and may not be suitable for screening. selvita.comwikipedia.orgcollaborativedrug.com Determining the Z' factor during assay development and optimization is crucial for ensuring the reliability of HTS results. selvita.comchicagobiomedicalconsortium.orgcollaborativedrug.com

Categorization of HTS Assay Quality by Z'-Factor: wikipedia.orgcollaborativedrug.com

Z'-Factor ValueAssay Quality
1.0Ideal Assay
0.5 to < 1.0Excellent Assay
0 to < 0.5Marginal Assay
< 0Unsuitable Assay

Specific Protease Substrate Specificity and Enzyme Interactions with H Lys Ala Amc Hcl

Dipeptidyl Peptidase II (DPP II)

Dipeptidyl Peptidase II (DPP II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is a lysosomal protease found in various mammalian tissues. nih.govresearchgate.net It is known to cleave dipeptides with an unsubstituted N-terminus from β-naphthylamide derivatives. nih.gov Hydrolysis of Lys-Ala-derived chromogenic or fluorogenic substrates at acidic pH has been routinely used to detect DPPII activity. nih.gov

Kinetic Studies of DPP II with H-Lys-Ala-AMC HCl

Kinetic studies investigating the interaction of human DPPII with dipeptide-derived substrates, including Lys-Ala-pNA (a chromogenic substrate) and Lys-Ala-4Me2NA (a fluorogenic substrate), have been conducted. nih.govresearchgate.net These studies utilize methods to measure the release of the reporter group (pNA or 4Me2NA) over time, allowing for the determination of kinetic parameters such as Km and kcat. nih.govresearchgate.net

Human natural DPPII demonstrates high efficiency towards synthetic substrates with lysine (B10760008) at the P2 position and proline at the P1 position. nih.govresearchgate.net The importance of the P1' group for P2 and P1 selectivity has been highlighted in these studies. nih.govresearchgate.net

Comparative Specificity with Other Dipeptide-AMC Substrates

When comparing the substrate preferences of human DPPII, Lys-Ala-pNA was found to be less selective than Lys-Pro-pNA and Ala-Pro-pNA, based on their kcat/Km values. nih.govresearchgate.net Lys-Pro-pNA and Ala-Pro-pNA were identified as more sensitive chromogenic substrates for human DPPII. nih.govresearchgate.net

Studies on barley DPP IV have also shown that Lys-Ala-AMC is a poor substrate compared to Lys-Pro-AMC. nih.gov The rate of hydrolysis of Lys-Pro-AMC was significantly higher than that of Lys-Ala-AMC, indicating a strong preference for proline at the P1 position by barley DPP IV. nih.gov

P. endodontalis Dipeptidylpeptidase V (DPP 5)

Porphyromonas endodontalis, a bacterium associated with periapical lesions, possesses prominent cell-associated DPP activity towards Lys-Ala-4-methylcoumaryl-7-amide (MCA), which is synonymous with Lys-Ala-AMC. science.govwhiterose.ac.uk This activity was found to be higher in P. endodontalis compared to several Porphyromonas gingivalis strains. science.gov

A recombinant P. endodontalis protein, MER236725, has been identified as a bacterial orthologue of fungal DPP5, exhibiting enzymatic properties similar to P. gingivalis DPP5. science.govresearchgate.net This recombinant P. endodontalis DPP5 showed a significantly higher catalytic efficiency (kcat/Km) for Lys-Ala-MCA compared to the P. gingivalis enzyme. science.gov Specifically, the kcat/Km value for P. endodontalis DPP5 with Lys-Ala-MCA was reported as 194 µM⁻¹·sec⁻¹, which is 18.4-fold higher than that of the P. gingivalis entity (10.5 µM⁻¹·sec⁻¹). science.gov P. gingivalis DPP5 itself has shown Lys-Ala-MCA as a substrate with specific kinetic parameters. researchgate.net

X-Prolyl-Dipeptidyl Peptidases

X-Prolyl-Dipeptidyl Peptidases (X-PDPs) are enzymes that primarily hydrolyze peptide bonds after a proline residue at the N-terminus (X-Pro-). However, some X-PDPs can also exhibit activity towards substrates with alanine (B10760859) at the P1 position (X-Ala-), albeit typically at lower rates. researchgate.netnih.gov

Lactobacillus sakei X-PDP Activity and Kinetic Parameters

An X-PDP from Lactobacillus sakei has been purified and characterized. researchgate.netnih.gov This enzyme demonstrated activity towards both X-Pro and X-Ala N-terminal substrates. researchgate.netnih.gov Kinetic parameters for the purified L. sakei X-PDP were estimated for various substrates, including Gly-Pro-AMC and Lys-Ala-AMC. researchgate.netnih.gov

The Km values for L. sakei X-PDP with Gly-Pro-AMC and Lys-Ala-AMC were determined to be 29 µM and 88 µM, respectively. researchgate.netnih.gov This indicates that the affinity of L. sakei X-PDP for Gly-Pro-AMC is approximately three times higher than its affinity for Lys-Ala-AMC. researchgate.netnih.gov While the enzyme primarily prefers X-Pro sequences, the hydrolysis of X-Ala N-terminal substrates like Lys-Ala-AMC suggests a broader specificity that includes alanine at the P1 position, although at reduced rates compared to proline. researchgate.netnih.gov

Comparison with Gly-Pro-AMC as a Substrate

As indicated by the kinetic parameters, Lactobacillus sakei X-PDP shows a preference for Gly-Pro-AMC over Lys-Ala-AMC. researchgate.netnih.gov The lower Km value for Gly-Pro-AMC signifies a higher affinity of the enzyme for this substrate compared to Lys-Ala-AMC. researchgate.netnih.gov This comparative analysis highlights the primary specificity of L. sakei X-PDP for substrates containing proline at the P1 position, while still acknowledging its capacity to cleave substrates with alanine at this position. researchgate.netnih.gov

Here is a table summarizing the kinetic parameters for Lactobacillus sakei X-PDP with Gly-Pro-AMC and Lys-Ala-AMC:

SubstrateKm (µM)
Gly-Pro-AMC29
Lys-Ala-AMC88

This data visually represents the difference in affinity of the L. sakei X-PDP for the two substrates, with a lower Km indicating a higher affinity. researchgate.netnih.gov

Other Identified Proteases

Beyond its primary applications, this compound has been explored in the context of other proteolytic enzymes, contributing to a broader understanding of its substrate profile. While its most prominent specificities are noted to be for dipeptidyl aminopeptidase (B13392206) II (DPP II) and P. endodontalis dipeptidylpeptidase V (DPP 5), its susceptibility to cleavage by other proteases has been examined through various assay formats.

Broad Protease Activity Assays

This compound has been included in broader screening efforts aimed at assessing protease activity in complex biological samples or against panels of enzymes. In studies investigating the enzymatic activities of Streptococcus species, Lys-Ala-AMC was among a wide range of AMC-linked substrates used to determine proteolytic enzyme activities. While this type of assay can indicate whether a protease or mixture of proteases can cleave the substrate, it may not provide detailed kinetic parameters for individual enzymes within a complex sample. The hydrolysis of Lys-Ala-AMC was observed in certain Streptococcus strains, highlighting its potential as a substrate for bacterial proteases.

Specificity Profiling against Protease Panels

While comprehensive data detailing the specificity profile of this compound against extensive, purified protease panels is not extensively reported in the provided search results, its use in screens alongside other substrates offers insights into its cleavage preferences. Protease specificity profiling often involves testing a substrate against a panel of known proteases or using combinatorial libraries to deduce cleavage preferences. Although direct, detailed kinetic data for this compound across a broad panel was not found, its inclusion in various studies as one of several tested substrates allows for some comparative assessment of its susceptibility to different protease classes or individual enzymes.

Evaluation in Relation to Other AMC-Conjugated Peptides (e.g., Boc-Gln-Ala-Arg-AMC, Suc-Ala-Ala-Ala-AMC, Leu-AMC)

Comparing the cleavage of this compound to that of other commonly used AMC-conjugated peptide substrates provides valuable context for its specificity and utility. Different AMC substrates are designed with varying peptide sequences to target distinct protease specificities. For instance, Boc-Gln-Ala-Arg-AMC is a widely recognized substrate for trypsin and trypsin-like enzymes, which cleave after basic residues like arginine or lysine. Suc-Ala-Ala-Ala-AMC is often used to assay elastase-like activity, targeting proteases that cleave after small, uncharged residues. Leu-AMC is a substrate for aminopeptidases, enzymes that cleave single amino acids from the N-terminus of proteins or peptides.

Applications of H Lys Ala Amc Hcl in Drug Discovery and Development

Elucidation of Enzyme-Inhibitor Binding Mechanisms

Beyond determining potency, it is important to understand how an inhibitor interacts with its target enzyme. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. nih.gov Assays using H-Lys-Ala-AMC HCl can help elucidate these mechanisms by systematically varying the concentrations of both the substrate and the inhibitor.

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing directly with the substrate. In this case, the inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency regardless of whether the substrate is bound. nih.govresearchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov

By measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data (for example, using Lineweaver-Burk plots), researchers can determine the mechanism of action. This knowledge is fundamental to drug design, as different binding mechanisms have distinct implications for a drug's behavior in a complex physiological environment.

Development of Diagnostic Tools

The activity of specific proteases can serve as a biomarker for various diseases. For example, abnormal levels of certain proteases in bodily fluids or tissues can be indicative of cancer, inflammation, or infection. nih.gov Fluorogenic substrates like this compound can be used to develop sensitive diagnostic assays to measure this enzymatic activity.

For instance, an assay could be designed to measure the activity of a specific protease in a patient's blood sample. The rate of fluorescence generation upon adding this compound to the sample would be directly proportional to the amount of active protease present. researchgate.net This quantitative measurement can aid in disease diagnosis, prognosis, or monitoring the effectiveness of a therapeutic regimen. The high sensitivity of fluorescence-based detection allows for the measurement of even very low concentrations of enzyme activity, making it a powerful tool for clinical diagnostics. scbt.com

Detection of Specific Protease-Related Diseases

Proteases are integral to a vast array of physiological processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory conditions, and infectious diseases. aatbio.com Fluorogenic substrates like this compound can be designed with specific peptide sequences that are recognized and cleaved by proteases implicated in these pathologies. This specificity allows for the development of sensitive assays to detect aberrant protease activity associated with a particular disease.

For instance, elevated levels of certain matrix metalloproteinases (MMPs) are linked to cancer progression and metastasis. nih.gov A substrate tailored to be cleaved by a specific MMP could be used to detect its presence or elevated activity in patient samples, potentially serving as a biomarker for early diagnosis or disease monitoring. Recent pilot studies have demonstrated the potential of using specific fecal fluorogenic protease-sensitive substrates to detect colorectal neoplasia, highlighting the diagnostic promise of this approach. acs.org

Examples of Protease Classes and Associated Diseases
Protease ClassExampleAssociated Diseases
Serine ProteasesTrypsin, Thrombin, PlasminCardiovascular Disease, Coagulation Disorders, Inflammation sinica.edu.tw
Cysteine ProteasesCaspases, CathepsinsApoptosis Dysregulation, Cancer, Osteoporosis nih.gov
Matrix Metalloproteinases (MMPs)MMP-2, MMP-9Cancer Metastasis, Arthritis, Periodontitis nih.govscispace.com
Aspartic ProteasesPepsin, ReninDigestive Disorders, Hypertension

Quantification of Protease Activity in Clinical Samples

The ability to accurately quantify protease activity in clinical samples such as plasma, stool, or tissue biopsies is crucial for both diagnostics and for monitoring therapeutic efficacy. acs.orgscispace.com Assays using this compound offer a highly sensitive method for this purpose. The assay principle is straightforward: the clinical sample is incubated with the substrate, and the rate of increase in fluorescence is measured over time using a fluorometer. ubiqbio.com This rate is directly proportional to the concentration of active protease in the sample. ubiqbio.com

This method provides a significant advantage over techniques that measure total protein levels (e.g., ELISA), as it specifically measures enzymatic activity, which is often more clinically relevant. For example, a protease may be present in high quantities but could be inactivated by endogenous inhibitors. An activity-based assay using a fluorogenic substrate would accurately reflect the functional state of the enzyme. scispace.com This approach is sensitive enough to be adapted for low-volume clinical samples, which is a significant advantage when sample availability is limited. scispace.com

Therapeutic Agent Development

Beyond diagnostics, this compound and analogous compounds play a direct role in the development of new therapeutics. They are essential tools for screening large libraries of chemical compounds to identify potential protease inhibitors, which are a major class of drugs.

Role in Cancer Research (e.g., prodrug activation)

A particularly innovative application in therapeutic development is in the design of enzyme-activated prodrugs, especially in oncology. nih.gov A prodrug is an inactive medication that is converted into its active form within the body. rsc.org The goal of this strategy is to target the drug's activity specifically to cancer cells, thereby increasing efficacy and reducing side effects on healthy tissues. nih.gov

Many tumors overexpress certain proteases, such as cathepsins or specific MMPs. nih.gov This unique feature of the tumor microenvironment can be exploited for targeted therapy. A cytotoxic drug can be chemically modified with a peptide sequence, rendering it inactive. This peptide acts as a "mask" that is specifically recognized and cleaved by a protease that is abundant in the tumor. Upon cleavage, the active drug is released directly at the tumor site.

Fluorogenic substrates like this compound are instrumental in developing and validating such systems. nih.gov Researchers can use these substrates to confirm that the target protease is indeed overexpressed and active in the cancer cells of interest. Furthermore, they can design and test various peptide "masks" by creating fluorogenic versions first. By observing which peptide sequences are most efficiently cleaved by the target enzyme (resulting in the highest fluorescence), researchers can select the optimal sequence to use in the actual prodrug. nih.gov This allows for the preclinical evaluation and optimization of the prodrug's activation mechanism before incorporating the potent cytotoxic agent. nih.gov

Prodrug Activation Strategy in Cancer Therapy
ComponentFunctionExample
Parent DrugCytotoxic agent that kills cancer cells.Puromycin, Doxorubicin nih.gov
Linker/MaskA peptide sequence that inactivates the drug and is targeted by a specific protease.A peptide cleaved by Cathepsin L or other tumor-associated proteases nih.gov
Activating EnzymeA protease overexpressed in the tumor microenvironment that cleaves the linker.Cathepsin L, specific Matrix Metalloproteinases (MMPs) nih.gov
Activation ResultThe active cytotoxic drug is released specifically at the tumor site, minimizing systemic toxicity.

Mechanistic and Structural Insights from H Lys Ala Amc Hcl Studies

Investigating Enzyme Kinetics and Catalytic Mechanisms

The use of H-Lys-Ala-AMC HCl in enzyme kinetics studies allows researchers to determine key parameters such as Michaelis constant (Km) and catalytic efficiency (kcat/Km). These parameters provide insights into the affinity of an enzyme for the substrate and the rate at which the substrate is converted to product. researchgate.netuni-halle.de By measuring the initial reaction velocity at different substrate concentrations, kinetic parameters can be calculated using models like Michaelis-Menten kinetics. uni-halle.deoup.com

While specific kinetic parameters for this compound with a wide range of enzymes are not extensively documented in the provided search results, studies on related substrates and enzymes illustrate the principles. For instance, kinetic parameters have been determined for the hydrolysis of Lys-Ala-AMC by X-Prolyl-Dipeptidyl Peptidase from Lactobacillus sakei. nih.govresearchgate.net

Note: Lys-Ala-pNA is a related chromogenic substrate, not identical to this compound. Its inclusion provides comparative context for DPPII activity but highlights the need for specific kinetic data for this compound.

Studies on other protease systems using AMC substrates demonstrate how kinetic analysis can reveal details about the catalytic mechanism, including the identification of rate-limiting steps and the influence of pH on enzyme activity. acs.org The release of the fluorescent AMC group upon hydrolysis allows for continuous monitoring, which is advantageous for detailed kinetic investigations. researchgate.net

Understanding Substrate Recognition and Cleavage Patterns

This compound is recognized as a substrate for specific dipeptidyl peptidases, notably dipeptidyl aminopeptidase (B13392206) II (DPP II) and P. endodontalis dipeptidylpeptidase V (DPP 5). bachem.comglpbio.comavantorsciences.com This indicates that these enzymes possess an active site capable of accommodating and cleaving the Lys-Ala sequence presented with a free N-terminus. The specificity of this compound for certain enzymes underscores the importance of the amino acid sequence in substrate recognition. chemimpex.comchemimpex.com

Influence of Amino Acid Sequence on Cleavage Specificity

The amino acid sequence of a peptide substrate plays a critical role in determining whether and where a protease will cleave it. This compound, with its Lys-Ala sequence, is specifically recognized by enzymes that cleave after this dipeptide. bachem.comglpbio.comavantorsciences.com In contrast, studies on other proteases, such as Oligopeptidase B from Salmonella enterica, have shown no activity against H-Lys-AMC, indicating that the presence of the alanine (B10760859) residue at the P1' position (following the scissile bond) or the specific context of the dipeptide sequence is crucial for recognition by certain enzymes. nih.gov

The preference of enzymes like DPP II for specific dipeptide sequences highlights their defined substrate-binding pockets that accommodate the P2 and P1 residues (Lys and Ala in this case) of the substrate. nih.govresearchgate.net Comparisons with other substrates, such as Lys-Pro-AMC, which is a preferred substrate for dipeptidyl peptidase IV (DPP IV), further emphasize how the P1 residue significantly influences cleavage specificity. core.ac.ukresearchgate.net

P1-P' Interactions and Substrate Binding

The interaction between the enzyme's active site and the amino acid residues of the substrate, particularly around the scissile bond (P1 and P1'), is fundamental to substrate binding and cleavage. nih.govoup.com For this compound, the scissile bond is between the Alanine residue (P1') and the AMC group. The Lysine (B10760008) residue is at the P2 position. Enzymes that cleave this substrate likely have binding pockets that favorably interact with the Lysine at P2 and the Alanine at P1'.

Studies on other proteases provide general insights into these interactions. For example, trypsin exhibits a strong preference for basic residues (Lys or Arg) at the P1 position due to a negatively charged aspartate residue in its S1 pocket. oup.comacs.orgoup.compnas.org While this compound has Lysine, it is at the P2 position, and the cleavage occurs after Alanine (P1'). This suggests that enzymes utilizing this compound as a substrate have different S1 and S2 pocket specificities compared to trypsin.

The binding of the substrate to the enzyme involves a network of interactions that position the scissile bond correctly within the active site for catalysis. nih.gov The specific arrangement of amino acids in the enzyme's binding cleft dictates which peptide sequences can be accommodated and cleaved efficiently.

Allosteric Modulation and Activation Mechanisms

Information directly linking this compound to the study of allosteric modulation and activation mechanisms is limited in the provided search results. While allosteric regulation and activation mechanisms are important aspects of enzyme function and are studied using various substrates oup.comaps.orgbiorxiv.orgresearchgate.net, the specific role of this compound in elucidating these mechanisms is not clearly demonstrated in the provided snippets. Studies on other enzyme systems, such as sirtuins and proteasomes, show that activators can induce conformational changes or affect substrate binding at sites distinct from the active site. oup.comaps.orgbiorxiv.orgnih.gov

Conformational Changes upon Substrate Binding and Cleavage

Advanced Research Applications and Future Directions

Integration with Other Analytical Techniques

Fluorogenic substrates like H-Lys-Ala-AMC are frequently used in conjunction with other powerful analytical methods to provide more comprehensive data on enzyme function, substrate purity, and product identity.

High-Performance Liquid Chromatography (HPLC) is a critical tool for verifying the purity of fluorogenic substrates and analyzing the products of enzymatic reactions. Reverse-phase HPLC, often coupled with UV detection, is used to confirm the purity of synthesized substrates, ensuring that observed activity is not due to contaminants. Following an enzymatic assay, HPLC can be employed to separate the cleavage products—the liberated fluorophore (e.g., AMC) and the remaining peptide fragment—from the intact substrate. nih.gov This allows for precise quantification of the reaction progress and verification of the specific cleavage event. nih.gov

Mass spectrometry (MS) is an indispensable technique for validating the molecular weight of fluorogenic substrates and identifying the exact products of enzymatic cleavage. Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to confirm the structural integrity of the synthesized substrate.

In protease studies, MS is powerfully combined with substrate libraries in methods like multiplex substrate profiling by mass spectrometry (MSP-MS). nih.gov This approach uses a library of diverse peptides to qualitatively identify specific cleavage sequences for a given protease. nih.gov Furthermore, proteases that specifically cleave after lysine (B10760008) residues, such as Lys-C, are widely used in mass spectrometry-based proteomics workflows. labx.com Lys-C protease is valued for its high specificity for lysine residues, which results in larger peptide fragments compared to trypsin, reducing sample complexity. labx.com The combination of lysine-specific cleavage with LC-MS/MS analysis is a cornerstone of modern protein identification and characterization. labx.com

In vivo and Cellular Applications (if applicable to fluorogenic substrates generally)

Fluorogenic substrates are invaluable for visualizing and quantifying enzyme activity within living cells and even whole organisms. nih.govscbt.com These probes offer a dynamic way to observe the activation and regulation of enzymes in their native environment. scbt.com The general principle involves a substrate that is initially non-fluorescent but becomes brightly fluorescent upon cleavage by a target enzyme, providing a real-time signal of enzymatic activity. nih.gov

These tools have been developed for various applications:

Real-time Monitoring: Researchers use fluorogenic substrates to monitor reactions within cells and tissues as they happen, providing insights into complex cellular mechanisms. scbt.com

Apoptosis Detection: Specific substrates, such as those for caspases (e.g., Ac-DEVD-AMC), are used to detect caspase-3 activity in intact cells, serving as a marker for apoptosis. biotium.com

Live-Cell Imaging: The development of quenched activity-based probes (qABPs) allows for the real-time monitoring of protease activation in living cells, as they only produce a fluorescent signal when covalently bound to the target enzyme. nih.gov

In Vivo Assays: More complex systems for in vivo analysis involve genetically encoded reporters, such as fusions of autofluorescent proteins connected by an enzyme-sensitive linker, which can be monitored using techniques like dual-color fluorescence cross-correlation spectroscopy (dcFCCS). nih.gov

Emerging Research Areas

The versatility of fluorogenic substrates continues to drive their application in new and emerging areas of research, from microarray technologies to the study of complex biomolecular interactions. sinica.edu.twnih.gov

A novel microarray-based assay has been developed using a library of fluorogenic protease substrates to rapidly determine protease specificities with minimal sample usage. sinica.edu.tw This high-throughput method allows for the mapping of specificity, the detection of cooperative interactions between substrate subsites, and the study of evolutionary conservation of enzyme function. sinica.edu.tw Another emerging area involves the use of self-assembling dipeptide-based fluorescent nanoparticles as platforms for cellular imaging probes. nih.gov

While fluorogenic dipeptide substrates like H-Lys-Ala-AMC are primarily used for assaying enzyme activity, the core components of their design—specifically the inclusion of lysine and a fluorescent reporter—are relevant to emerging methods for studying protein-protein interactions (PPIs). Lysine is one of the most common amino acids on protein surfaces and is often found at the interfaces between interacting proteins. nih.gov

New methods are leveraging this fact to probe PPIs:

Proximity-Driven Fluorophore Exchange: One novel method involves conjugating fluorophores to lysine residues on a protein of interest. The high effective concentration of proximal lysines at the interface of a protein-protein complex can drive the transfer of the fluorophore from the donor protein to a specific lysine on the acceptor protein. This transfer can be detected by gel electrophoresis or mass spectrometry, revealing the interaction. nih.gov

Covalent Inhibitors: Researchers are designing lysine-targeted covalent inhibitors to disrupt PPIs. These agents can form covalent adducts with lysine residues within a PPI interface, providing a powerful tool for studying and antagonizing these interactions in a therapeutic context. nih.gov

These innovative approaches highlight the potential for adapting the chemical principles of lysine-containing fluorescent probes to the complex challenge of mapping and modulating the cellular interactome.

Table 2: Advanced Applications of Lysine and Fluorogenic Probes

Application AreaTechnique/MethodDescriptionKey Finding/AdvantageReference
Protease Profiling Fluorogenic Substrate MicroarraysA library of fluorogenic substrates is microarrayed on slides and activated with an enzyme solution to map specificity.Rapid, high-throughput profiling with minimal sample usage; allows for detection of cooperative interactions. sinica.edu.tw
Protein-Protein Interactions Proximity-Driven Fluorophore ExchangeA fluorophore conjugated to a lysine on one protein is transferred to a proximal lysine on an interacting partner protein.Enables detection of PPIs by labeling protein partners; transfer is highly selective for lysines within ~10 Å at the interface. nih.gov
PPI Antagonism Lysine-Targeted Covalent InhibitorsSmall molecules designed to form covalent bonds with lysine residues at a PPI interface, thereby blocking the interaction.Provides a strategy for developing potent and selective antagonists of protein-protein interactions. nih.gov
Cellular Imaging Self-Assembled Dipeptide NanoparticlesDipeptides that self-assemble into fluorescent nanoparticles can be functionalized for targeted cellular imaging.Offers a biodegradable platform for developing novel imaging probes and targeted drug delivery systems. nih.gov

Elucidating Cellular Functions and Pathways

The dipeptide L-Lysyl-L-alanine 7-amido-4-methylcoumarin hydrochloride (H-LYS-ALA-AMC HCL) serves as a specialized tool in biochemical research for the investigation of cellular processes. It belongs to a class of molecules known as fluorogenic substrates, which are pivotal for detecting and quantifying the activity of specific enzymes within a complex biological mixture. nih.gov The fundamental principle of its application lies in its molecular structure: a peptide sequence (Lys-Ala) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov In its intact form, the fluorescence of the AMC group is suppressed. However, upon cleavage of the amide bond between the alanine (B10760859) residue and the AMC molecule by a specific protease, the AMC is liberated. nih.gov The free AMC molecule is highly fluorescent, and this increase in fluorescence can be measured in real-time using a spectrofluorometer. nih.gov

This mechanism provides a sensitive and continuous assay for the activity of proteases that exhibit specificity for cleaving peptide bonds C-terminal to alanine residues. Proteases are a vast family of enzymes crucial to virtually every aspect of cellular function, from signal transduction and protein processing to apoptosis and immune response. nih.govresearchgate.net The ability to measure the activity of specific proteases allows researchers to gain insights into their roles in cellular pathways. For instance, by introducing this compound to cell lysates or purified enzyme preparations, scientists can determine the presence and activity levels of specific alaninyl-aminopeptidases under various conditions.

Furthermore, this compound can be used as part of a broader strategy to determine the substrate specificity of newly identified proteases. nih.gov By comparing the cleavage rate of this compound with other peptide-AMC substrates containing different amino acid sequences, a detailed profile of an enzyme's preferred cleavage sites can be constructed. nih.gov This information is critical for understanding the enzyme's physiological substrates and its function within the cell. The use of combinatorial libraries of fluorogenic substrates has become a well-established method for rapidly profiling the specificity of proteases, which is a key step in elucidating their biological roles and identifying their involvement in disease pathways. nih.govresearchgate.net

Table 1: Characteristics of AMC-Based Fluorogenic Protease Assays

Property Description Reference
Principle Enzymatic cleavage of a peptide-AMC bond liberates the fluorophore (AMC), causing a measurable increase in fluorescence intensity. nih.gov
Detection Real-time monitoring of fluorescence using a spectrofluorometer. nih.gov
Excitation Wavelength Typically around 360-380 nm. nih.govechelon-inc.com
Emission Wavelength Typically around 440-460 nm. nih.govechelon-inc.com
Quantitative Data The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction, allowing for kinetic analysis. smolecule.com

| Application | Determining enzyme kinetics, screening for enzyme inhibitors, and profiling substrate specificity. | nih.govsmolecule.com |

Biotechnology Applications (e.g., recombinant protein production)

In the field of biotechnology, particularly in the production of recombinant proteins for therapeutic or research purposes, ensuring the integrity and purity of the final product is paramount. Fluorogenic substrates like this compound serve as valuable analytical tools in process monitoring and quality control.

A common strategy in recombinant protein production involves expressing the protein of interest with a fusion tag. proquest.com This tag, often a small protein or peptide sequence, facilitates the purification of the recombinant protein from the host cell's native proteins. After purification, this tag must typically be removed to ensure the proper folding and function of the target protein. This removal is accomplished by a site-specific protease that recognizes a particular amino acid sequence engineered between the target protein and the fusion tag. proquest.com

The efficiency of this cleavage step is critical. Incomplete cleavage results in a heterogeneous product, while non-specific cleavage can degrade the target protein. The activity of the protease used for tag removal must be precisely controlled and monitored. This is where a substrate such as this compound can be applied. If the cleavage enzyme is a protease that recognizes and cleaves after an alanine residue, this substrate can be used in a simple and rapid assay to:

Confirm Enzyme Activity: Verify the activity of the protease stock before adding it to the valuable, purified protein batch.

Optimize Cleavage Conditions: Determine the optimal buffer conditions (e.g., pH, temperature) for the protease by measuring its activity with the fluorogenic substrate.

Monitor Reaction Progress: Take aliquots of the cleavage reaction over time to ensure the reaction is proceeding as expected without having to analyze the much larger protein product directly, for instance by SDS-PAGE.

By providing a quantitative measure of protease activity, these substrates help streamline the development of robust and reproducible manufacturing processes for recombinant proteins, ensuring a higher quality and yield of the final product.

Table 2: Application of Fluorogenic Substrates in Recombinant Protein Purification Workflow

Step in Workflow Purpose Typical Enzyme Monitoring Method with Fluorogenic Substrate Example Substrate
1. Pre-Cleavage QC Confirm activity of the protease stock before use. Enterokinase, Thrombin A sample of the protease is incubated with the substrate; fluorescence is measured to calculate specific activity. Z-Ala-Lys-Arg-AMC echelon-inc.com
2. Cleavage Reaction Removal of the purification fusion tag from the recombinant protein. Enterokinase, Thrombin Aliquots from the reaction are assayed to monitor the rate and completion of cleavage. This compound

| 3. Post-Cleavage QC | Ensure removal of the active protease from the final product. | Enterokinase, Thrombin | The final purified protein is incubated with the substrate to detect any residual protease activity. | this compound |

Conclusion

Summary of H-Lys-Ala-AMC HCl's Contributions to Protease Research

This compound has made significant contributions to protease research primarily as a highly sensitive and specific fluorogenic substrate. Its structure, featuring a lysine-alanine sequence coupled to the AMC reporting group, allows for the detection and measurement of the activity of specific proteases, particularly dipeptidyl aminopeptidases that cleave after a Lys-Ala sequence glpbio.comnih.gov. This compound is widely utilized in protease activity assays, enabling researchers to effectively study enzyme kinetics and proteolytic pathways in various biological contexts chemimpex.comchemimpex.com. Its application extends to biochemical research focused on protein synthesis and degradation, providing insights into cellular processes and mechanisms underlying diseases such as cancer and neurodegenerative disorders chemimpex.com. Furthermore, this compound plays a role in drug development by aiding in the screening of potential drug candidates and evaluating their interactions with specific enzymes, which is crucial for developing effective therapeutics chemimpex.comchemimpex.com. The release of a clear fluorescence signal upon cleavage allows for real-time monitoring of enzyme activity, enhancing its utility in understanding disease mechanisms and evaluating potential drug candidates chemimpex.com. It has been specifically identified as a highly sensitive substrate for dipeptidyl aminopeptidase (B13392206) II (DPP II) and a potent substrate for P. endodontalis dipeptidylpeptidase V (DPP 5) glpbio.comnih.gov. Studies have utilized Lys-Ala-AMC to characterize the activity of dipeptidyl peptidases in different biological samples, such as bacterial strains nih.govasm.org and in the context of evaluating enzyme inhibitors medchemexpress.com. Its reliability and high purity are highlighted as benefits for researchers, ensuring consistent results in experiments chemimpex.comchemimpex.com.

Future Perspectives and Unexplored Research Avenues for this compound

While this compound is well-established as a substrate for certain dipeptidyl peptidases, future research could explore its potential as a substrate for a broader range of proteases, especially those with similar active site specificities that might not have been fully characterized. Investigating its kinetic parameters with a wider array of enzymes could reveal novel applications or provide more detailed insights into protease substrate preferences. The use of this compound in conjunction with advanced imaging techniques could facilitate real-time visualization of specific protease activities in more complex biological systems, such as live cells or in vivo models, expanding upon its current use in basic enzyme assays chemimpex.com. Exploring modifications to the H-Lys-Ala-AMC structure could lead to the development of even more sensitive or specific substrates for particular proteases, potentially enabling the detection of subtle changes in enzyme activity relevant to early disease diagnosis or therapeutic monitoring. Its application in diagnostic kits for protease-related diseases has been noted chemimpex.com, suggesting potential for further development in this area, perhaps targeting a wider range of conditions where dipeptidyl peptidase activity is implicated. Furthermore, investigating its utility in high-throughput screening formats for identifying novel protease inhibitors or activators could accelerate drug discovery efforts. The potential for conjugating this compound with other molecules, such as targeting ligands, could enable the study of protease activity in specific cellular compartments or tissues.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing H-LYS-ALA-AMC HCl in academic research?

Methodological Answer:
The synthesis of this compound typically follows solid-phase peptide synthesis (SPPS) protocols, with Fmoc/t-Bu chemistry being widely used for its stability and compatibility with amino acid side chains. Critical steps include:

  • Deprotection : Use 20% piperidine in DMF to remove Fmoc groups.
  • Coupling : Activate carboxyl groups with HBTU or HATU in the presence of DIPEA.
  • Cleavage : Employ a TFA-based cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide from the resin.
  • Purification : Reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA modifier).
    Characterization requires HPLC purity analysis (>95%), mass spectrometry (MS) for molecular weight confirmation, and NMR (1H/13C) to verify stereochemistry and absence of racemization .
    Key Consideration : For reproducibility, document buffer compositions, reaction times, and purification gradients in the experimental section, with supplementary details in supporting information files .

Basic: Which analytical assays are most reliable for quantifying this compound activity in enzymatic studies?

Methodological Answer:
Fluorometric assays using AMC (7-amino-4-methylcoumarin) as the leaving group are standard. Key steps:

  • Substrate Preparation : Dissolve this compound in DMSO (≤1% final concentration to avoid solvent interference).
  • Enzyme Kinetics : Monitor fluorescence intensity (ex: 380 nm, em: 460 nm) over time using a microplate reader.
  • Data Normalization : Include controls for autofluorescence and non-enzymatic hydrolysis.
    Validation : Compare kinetic parameters (Km, kcat) with literature values. For discrepancies, recheck substrate purity via HPLC and validate enzyme activity with a positive control (e.g., trypsin for serine proteases) .

Advanced: How can researchers resolve contradictions in kinetic data obtained with this compound across different experimental setups?

Methodological Answer:
Contradictions often arise from variations in:

  • Buffer Conditions : Ionic strength and pH (e.g., Tris vs. phosphate buffers) can alter enzyme-substrate interactions. Standardize buffers using a pH meter and conduct titrations to identify optimal conditions.
  • Substrate Stability : AMC derivatives are light-sensitive. Perform stability assays under experimental conditions (e.g., 37°C, 1 hour) to rule out degradation.
  • Instrument Calibration : Validate fluorometer sensitivity with AMC standards and correct for inner-filter effects at high substrate concentrations.
    Statistical Approach : Use ANOVA to compare datasets and identify outliers. If inconsistencies persist, replicate experiments with shared reagent batches across labs to isolate variables .

Advanced: What strategies are recommended for optimizing this compound solubility in aqueous assays without compromising enzymatic activity?

Methodological Answer:
Solubility challenges arise from the hydrophobic AMC group. Strategies include:

  • Co-Solvents : Test biocompatible solvents (e.g., DMSO, ethanol) at ≤2% (v/v) to minimize denaturation.
  • Surfactants : Add non-ionic detergents (e.g., Tween-20, 0.01%) to enhance dispersion.
  • Buffer Modifications : Use chaotropic agents (e.g., urea ≤1 M) or cyclodextrins to solubilize aggregates.
    Validation : Confirm enzyme activity post-optimization via Michaelis-Menten kinetics. Compare kcat/Km ratios to baseline data in pure aqueous buffers .

Advanced: How should researchers design experiments to investigate off-target effects of this compound in complex biological systems?

Methodological Answer:
To assess specificity:

  • Protease Profiling : Screen against a panel of related proteases (e.g., cathepsins, caspases) using fluorogenic substrates.
  • Inhibitor Studies : Co-incubate with class-specific inhibitors (e.g., E-64 for cysteine proteases) to isolate target activity.
  • Omics Integration : Combine activity-based protein profiling (ABPP) with mass spectrometry to identify interacting proteins in cell lysates.
    Data Interpretation : Use cluster analysis to differentiate specific vs. non-specific interactions and validate findings with siRNA knockdown or CRISPR-Cas9 models .

Basic: What are the best practices for reporting this compound experimental data in peer-reviewed journals?

Methodological Answer:
Follow journal-specific guidelines (e.g., ACS, Beilstein) for structure:

  • Methods Section : Detail synthesis protocols, purification gradients, and instrument settings (e.g., HPLC column dimensions, MS ionization mode).
  • Supporting Information : Provide raw kinetic data, NMR spectra, and HPLC chromatograms in machine-readable formats (e.g., .csv, .jdx).
  • Reproducibility : Cite commercial sources for reagents (e.g., Sigma-Aldridge catalog numbers) and deposit synthetic procedures in public repositories (e.g., PubChem) .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved protease specificity?

Methodological Answer:
Leverage molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):

  • Docking : Screen virtual libraries against protease active sites (PDB structures) to prioritize substitutions at the P1/P1’ positions.
  • Free Energy Calculations : Use MMPBSA/MMGBSA to predict binding affinity changes for AMC-modified analogs.
  • Synthetic Validation : Synthesize top candidates (≥3 derivatives) and test kinetic parameters experimentally.
    Cross-Validation : Compare computational predictions with experimental Km/kcat ratios to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.